2-Methylbutyl salicylate
Overview
Description
2-Methylbutyl salicylate, also known as 2-Methylbutyl 2-hydroxybenzoate, is an organic compound with the molecular formula C12H16O3 . It is an ester that is commonly used in the perfume, cosmetics, food, drink, and pharmaceutical industries . It has an herbal type odor .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 208.254 Da and the monoisotopic mass is 208.109940 Da .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 281.5°C and a predicted density of 1.083 g/cm3 . It is soluble in alcohol and has a water solubility of 21.89 mg/L at 25°C .Scientific Research Applications
Anti-Inflammatory Properties
2-Methylbutyl salicylate, closely related to salicylic acid, shows promise in anti-inflammatory applications. Research on Methyl salicylate 2‐O‐β‐d‐lactoside (MSL), a derivative with a structure similar to salicylic acid, highlights its potential therapeutic effect in mice with collagen‐induced arthritis, suggesting an underlying mechanism beneficial for inflammatory conditions (Xin et al., 2014).
Plant Pathogen Resistance
Methyl salicylate, a volatile derivative of salicylic acid, is significant in plant pathogen resistance. Its role in activating disease resistance and defense-related gene expression in plants, as demonstrated in tobacco plants infected with tobacco mosaic virus, underlines its potential in agricultural applications (Shulaev et al., 1997).
Pharmaceutical Synthesis
Salicylates have played a crucial role in pharmaceutical history, with their transformation into various forms, such as acetylsalicylic acid (Aspirin). The evolution of salicylate derivatives has contributed significantly to medicine, especially in pain and inflammation treatment (McKee et al., 2002).
Chemical Authentication
In the realm of food chemistry, methyl salicylate's origin can be authenticated using methods like deuterium site-specific natural isotope abundance determination. This process is crucial in differentiating between synthetic and natural samples of methyl salicylate, highlighting its importance in ensuring the authenticity of flavoring agents (Le Grand et al., 2005).
Neurological Effects
Salicylates, including methyl salicylate, have been studied for their impact on neurological function. Research indicates that salicylates can affect neural network functions, such as inhibiting GABAergic neurotransmission in the hippocampus, which has implications for understanding their broader effects on the nervous system (Gong et al., 2008).
Chemical Synthesis
The synthesis of derivatives like 2-(2-alkoxyphenyl)-1H-imidazoles using methyl salicylate reveals its role in chemical reactions, contributing to the development of new compounds with potential applications in various fields (Pařík et al., 2006).
Sensory Interaction Studies
Investigations into how methyl salicylate affects the perception of other chemical irritants and thermal stimuli provide insights into sensory interactions. This has relevance in understanding human sensory responses and the development of products like topical treatments (Green, 1991).
Agricultural Pest Management
Methyl salicylate's ability to attract natural enemies of pests like the soybean aphid demonstrates its potential in integrated pest management strategies. This approach can reduce the reliance on chemical pesticides in agriculture, promoting more sustainable practices (Mallinger et al., 2011).
Properties
IUPAC Name |
2-methylbutyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-9(2)8-15-12(14)10-6-4-5-7-11(10)13/h4-7,9,13H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMNCRZMVCRJNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052145 | |
Record name | 2-Methylbutyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51115-63-0 | |
Record name | 2-Methylbutyl 2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51115-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-hydroxy-, 2-methylbutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-, 2-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylbutyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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